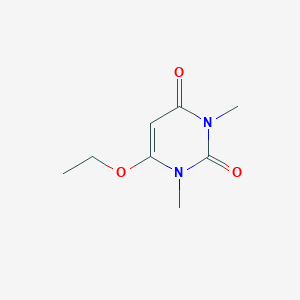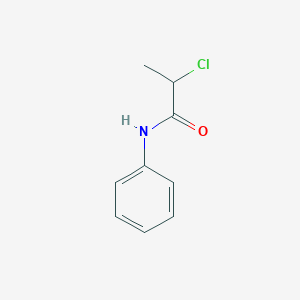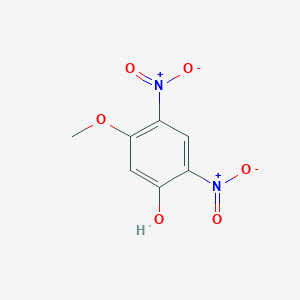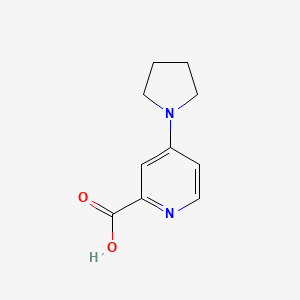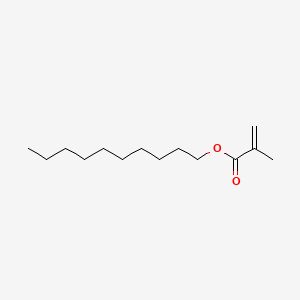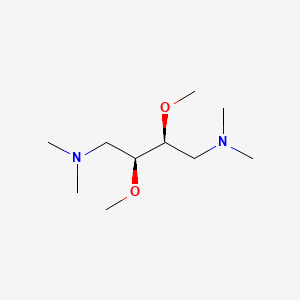
(S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane
Overview
Description
(S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane, commonly referred to as DMDMB, is an organic compound with a variety of applications in scientific research. It is a chiral molecule, meaning that it has non-superimposable mirror images, and is used in a variety of biochemical and physiological studies. DMDMB has been used in a range of laboratory experiments to investigate its various properties and applications, and has been found to have a number of advantages and limitations.
Scientific Research Applications
1. Asymmetric Induction in Organolithium Compounds
- Pratt and Khan (1995) performed semiempirical PM3 calculations on organolithium complexes with (R,R)-2,3-dimethoxy-1,4-bis(dimethylamino)butane, exploring the ligand binding mode's dependence on the aggregation state of organolithium. Their study provided insights into the mechanism of asymmetric induction in these complexes (Pratt & Khan, 1995).
2. Surfactant Self-Assemblies
- Caracciolo et al. (2003) investigated solid-supported multibilayers of the enantiomers of a cationic gemini surfactant related to (S,S)-(+)-2,3-dimethoxy-1,4-bis(dimethylamino)butane, focusing on their structural properties and environmental response. The study provided insights into the spontaneous self-assemblies of these compounds (Caracciolo et al., 2003).
3. Liposome Delivery Efficiency
- Bombelli et al. (2010) examined liposomes formulated with a compound similar to this compound, evaluating their delivery efficiency to cell models of malignant glioma. The stereochemistry of the spacer of the gemini surfactant significantly influenced the delivery efficiency and intracellular distribution of the photosensitizer (Bombelli et al., 2010).
4. Enantiomeric Differences in Ion Association
- Stevenson, Fico, and Brown (1998) explored the differences in ion association in a chiral solvent using this compound. Their study revealed significant differences between the R and S isomers of the sec-butoxycyclooctatetraene dianion in terms of ion pairing with lithium cations (Stevenson et al., 1998).
5. Thermal Phase Behavior of Cationic Gemini Surfactant
- Ryhänen et al. (2002) used differential scanning calorimetry to study the thermal phase behavior of aqueous dispersions of cationic gemini surfactants, including a compound related to this compound. Their research highlighted the impact of the stereochemical structure of the headgroup on the surfactant's thermal phase behavior (Ryhänen et al., 2002).
6. Chiral Discrimination in Electron Paramagnetic Resonance
- Stevenson, Wilham, and Brown (1998) used electron paramagnetic resonance spectroscopy for chiral discrimination of R- and S-anion radicals in a chiral solvent, which included this compound (Stevenson et al., 1998).
7. Induced Circular Dichroism in Arylmethyl Carbanions
- Okamoto, Takeda, and Hatada (1984) studied the induced circular dichroism in arylmethyl carbanions in the presence of this compound, providing insights into the chiral recognition capabilities of these compounds (Okamoto et al., 1984).
8. Aggregation Properties of Cationic Gemini Surfactants
- Bello et al. (2006) examined the aggregation behavior of diastereomeric cationic gemini surfactants, including this compound. Their study provided valuable information on how the stereochemistry of these compounds influences their aggregation properties in water (Bello et al., 2006).
properties
IUPAC Name |
2,3-dimethoxy-N,N,N',N'-tetramethylbutane-1,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2O2/c1-11(2)7-9(13-5)10(14-6)8-12(3)4/h9-10H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQCQNCBTMHEFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C(CN(C)C)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949398 | |
| Record name | 2,3-Dimethoxy-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26549-21-3, 26549-22-4 | |
| Record name | (S(R*,R*))-2,3-Dimethoxy-N,N,N',N'-tetramethylbutane-1,4-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026549213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R(R*,R*))-2,3-Dimethoxy-N,N,N'N'-tetramethylbutane-1,4-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026549224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethoxy-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



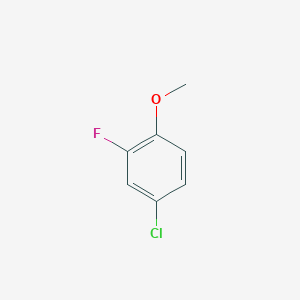
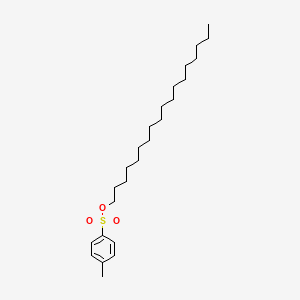
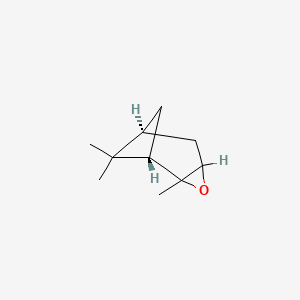
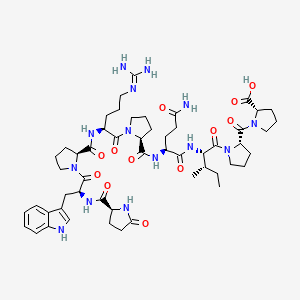
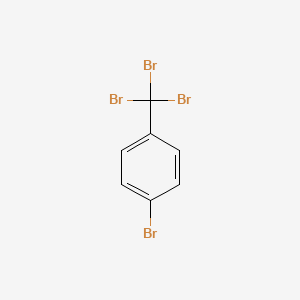
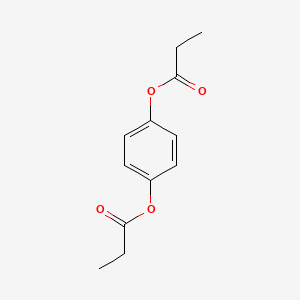
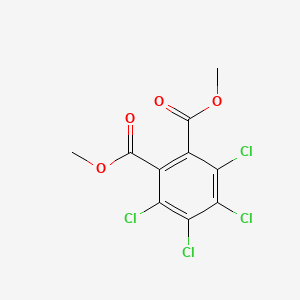
![(1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-Hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-one](/img/structure/B1582851.png)
